molecular formula C30H37N5O4 B11467772 N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide

Cat. No.: B11467772
M. Wt: 531.6 g/mol
InChI Key: KSKNZJYGWFJMKI-UHFFFAOYSA-N
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Description

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide is a complex organic compound with a molecular formula of C30H37N5O4. This compound features a unique structure that includes a pyrazole ring, a cyclopentyl group, and a phenylcarbonyl moiety, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with an appropriate leaving group.

    Coupling with Glycine Derivative: The glycine derivative is coupled with the pyrazole and cyclopentyl intermediates using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Coupling with Phenylcarbonyl Group: The final step involves the coupling of the phenylcarbonyl group to the glycine derivative, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Ammonia (NH~3~), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets and thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)alaninamide
  • N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)valinamide

Uniqueness

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring, cyclopentyl group, and phenylcarbonyl moiety provides distinct chemical properties and biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C30H37N5O4

Molecular Weight

531.6 g/mol

IUPAC Name

N-[2-[[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C30H37N5O4/c1-5-30(3,29(39)32-23-16-12-13-17-23)34(25(36)20-31-27(37)22-14-8-6-9-15-22)26-21(2)33(4)35(28(26)38)24-18-10-7-11-19-24/h6-11,14-15,18-19,23H,5,12-13,16-17,20H2,1-4H3,(H,31,37)(H,32,39)

InChI Key

KSKNZJYGWFJMKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCC1)N(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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